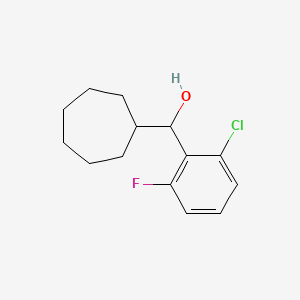

Cycloheptyl (2-chloro-6-fluorophenyl)methanol

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-cycloheptylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFO/c15-11-8-5-9-12(16)13(11)14(17)10-6-3-1-2-4-7-10/h5,8-10,14,17H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFYAJXYSMUMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=C(C=CC=C2Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (2-chloro-6-fluorophenyl)methanol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with cycloheptylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: -78°C to room temperature

Reagents: Cycloheptylmagnesium bromide, 2-chloro-6-fluorobenzaldehyde, reducing agents like lithium aluminum hydride (LiAlH4)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl (2-chloro-6-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid, PCC in dichloromethane (DCM)

Reduction: Lithium aluminum hydride (LiAlH4) in ether

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution

Major Products

Oxidation: Cycloheptyl (2-chloro-6-fluorophenyl)ketone

Reduction: Cycloheptyl (2-chloro-6-fluorophenyl)methane

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Cycloheptyl (2-chloro-6-fluorophenyl)methanol is being investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with various biological targets, making it a candidate for drug development.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the biotransformation of many pharmaceuticals.

- Receptor Modulation : The compound could also act as a modulator of neurotransmitter receptors, which might lead to applications in treating neurological disorders. Its interactions with receptors could result in psychoactive effects, although further profiling is necessary to confirm these activities .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as:

- Oxidation : Can be oxidized to form corresponding carboxylic acids.

- Reduction : Can be reduced to alcohols using reducing agents like sodium borohydride.

- Substitution Reactions : The chloro and fluoro groups can participate in nucleophilic substitutions, allowing for the creation of diverse derivatives.

Case Study 1: Enzyme Interaction Studies

A study published in Journal of Medicinal Chemistry explored the interaction of cycloheptyl derivatives with cytochrome P450 enzymes. The research demonstrated that specific modifications in the structure could significantly alter binding affinities, suggesting a pathway for optimizing drug candidates based on this compound .

Case Study 2: Neuropharmacological Effects

Research highlighted in Pharmacology Biochemistry Behavior indicated that compounds similar to this compound exhibit significant neuropharmacological activity. The study focused on receptor binding profiles and their implications for developing treatments for conditions such as depression and anxiety .

Mechanism of Action

The mechanism of action of Cycloheptyl (2-chloro-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The cycloheptyl group may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical parameters of Cycloheptyl (2-chloro-6-fluorophenyl)methanol with similar compounds:

Key Observations:

Hydrophobicity: The cycloheptyl group in the target compound likely increases hydrophobicity compared to smaller analogues like (2-chloro-6-fluorophenyl)methanol . This may enhance membrane permeability in biological systems.

Thermal Stability : The presence of a cycloheptyl substituent could reduce melting/boiling points compared to rigid aromatic systems (e.g., thiophene derivatives in ).

Comparison with Analogues:

- (2-Chloro-6-fluorophenyl)methanol: Synthesized via reduction of 2-chloro-6-fluorobenzaldehyde using NaBH₄ .

- Lumiracoxib Intermediate: Synthesized via condensation of 2-chloro-6-fluorophenol with acetamide derivatives under basic conditions .

- Chalcone Derivatives: Formed via Claisen-Schmidt condensation between 2-chloro-6-fluorophenylacetophenone and thiophene aldehydes .

Challenges and Limitations

- Synthetic Complexity : Introducing the cycloheptyl group may require harsh conditions or specialized catalysts, increasing production costs.

- Solubility Issues: High hydrophobicity could limit aqueous solubility, necessitating formulation strategies (e.g., prodrugs or nanoparticles) .

- Toxicity: Halogenated aromatics may pose environmental or cytotoxicity risks, as seen in analogues like 2-chloroacetophenone .

Biological Activity

Cycloheptyl (2-chloro-6-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClF

- Molecular Weight : 232.70 g/mol

This compound features a cycloheptyl group attached to a phenolic moiety with chlorine and fluorine substituents, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of the chloro and fluoro groups enhances the compound's binding affinity to specific receptors and enzymes, potentially affecting pathways involved in pain modulation, inflammation, and cancer cell proliferation.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds with chloro and fluoro substitutions. For instance, thiourea derivatives with comparable structures exhibited significant cytotoxicity against various cancer cell lines, with IC values ranging from 1.50 µM to 20 µM against human leukemia and breast cancer cells . Although specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

2. Anti-inflammatory Effects

Compounds that inhibit specific enzymes involved in inflammatory pathways have been explored extensively. For example, dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have shown promising results in reducing pain without the side effects commonly associated with traditional analgesics . this compound may exhibit similar properties due to its structural characteristics.

3. Antibacterial Activity

While direct studies on this compound's antibacterial activity are scarce, related compounds have demonstrated effectiveness against various bacterial strains. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) against pathogens like E. coli and S. aureus, indicating that structural features could confer antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings from related research indicate:

- Chloro and Fluoro Substituents : These halogen groups can enhance binding affinity and specificity towards target enzymes or receptors.

- Cycloheptyl Group : This moiety may influence the conformation of the molecule, potentially improving its pharmacokinetic properties.

Case Studies

Several case studies provide insight into the potential applications of this compound:

- Pain Management : Research on dual sEH/FAAH inhibitors has demonstrated efficacy in pain relief without significant side effects, suggesting that similar compounds could be developed for therapeutic use .

- Cancer Treatment : Investigations into thiourea derivatives have shown promising results in inhibiting cancer cell growth, which may parallel the effects of this compound .

- Antimicrobial Properties : Studies on related compounds indicate potential effectiveness against resistant bacterial strains, emphasizing the need for further exploration of this compound's antibacterial capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.